molecular formula C19H22N4O3S B2818975 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1421464-20-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No. B2818975
CAS RN: 1421464-20-1
M. Wt: 386.47
InChI Key: UTJDLAQNWSVKAZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

Compounds structurally related to the query have been identified as potent inhibitors targeting specific enzymes or receptors with therapeutic implications. For instance, a compound was discovered as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating significant selectivity over ACAT-2. This specificity suggests its utility in treating diseases associated with ACAT-1 overexpression, highlighting the compound's potential as a clinical candidate for addressing cholesterol-related disorders (Shibuya et al., 2018).

Synthesis and Biological Activity

Research on derivatives of α,β-dehydro amino acids indicates the synthesis potential of related compounds for various biological activities. For example, reactions involving piperidin-2-ylmethanamine have led to compounds with distinct structural features, depending on the reaction conditions. Such studies contribute to understanding the chemical diversity and biological implications of these molecules, offering insights into their synthesis pathways and potential as biological probes or therapeutic agents (Topuzyan et al., 2013).

Antimicrobial and Antioxidant Agents

The design and synthesis of compounds bearing similarities in structural motifs have shown potent antimicrobial and antioxidant activities. These synthesized molecules, through various in-vitro assays, have demonstrated significant antimicrobial activity against bacteria and fungi, as well as noteworthy antioxidant properties. Such findings underline the potential of these compounds in developing new antimicrobial and antioxidant therapies, contributing to the combat against drug-resistant microbial strains and oxidative stress-related diseases (Naraboli & Biradar, 2017).

Insecticidal Applications

Investigations into the synthesis of novel heterocycles incorporating a thiadiazole moiety have revealed their potential insecticidal activity against agricultural pests, such as the cotton leafworm. This research demonstrates the role of chemical synthesis in agricultural sciences, providing new avenues for developing safer, more effective insecticides to protect crops and ensure food security (Fadda et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-piperidin-1-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-17(22-11-14-4-5-15-16(10-14)26-13-25-15)12-27-19-18(20-6-7-21-19)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDLAQNWSVKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide

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